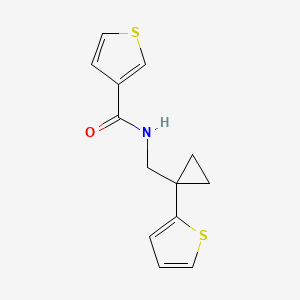

N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-3-carboxamide

Description

N-((1-(Thiophen-2-yl)cyclopropyl)methyl)thiophene-3-carboxamide is a thiophene-based carboxamide derivative featuring a cyclopropane ring fused to a thiophene moiety. Its molecular formula is C₁₃H₁₂N₂OS₂ (molecular weight: 284.37 g/mol). The compound’s structure includes:

- Structural analogs suggest its synthetic route may involve coupling reactions with cyclopropyl amines or thiophene precursors .

Properties

IUPAC Name |

N-[(1-thiophen-2-ylcyclopropyl)methyl]thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS2/c15-12(10-3-7-16-8-10)14-9-13(4-5-13)11-2-1-6-17-11/h1-3,6-8H,4-5,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJOPZQMXCKFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CSC=C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-3-carboxamide typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through the reaction of a suitable cyclopropyl halide with a thiophene derivative under basic conditions.

Attachment of the Thiophene Ring: The thiophene ring is then attached to the cyclopropyl group using a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of thiophene.

Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-3-carboxamide may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Research Findings and Implications

- Metabolic Stability: Cyclopropane rings are known to resist oxidative metabolism, suggesting the target compound may exhibit longer half-lives than analogs with linear alkyl chains .

- Synthetic Feasibility : Methods from (e.g., cyclopropylamine coupling) could streamline the target compound’s synthesis compared to macrocyclic analogs like Narlaprevir, which require complex cyclization steps .

Biological Activity

N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a thiophene ring, which is linked to a carboxamide functional group. The structural formula can be represented as follows:

Target Interactions : Thiophene derivatives, including N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-3-carboxamide, have been shown to interact with various biological targets. These include receptors involved in neurotransmission and enzymes that play critical roles in cellular signaling pathways.

- Dopamine Receptors : Some studies suggest that similar thiophene compounds exhibit selective activity towards dopamine receptors, particularly D3 dopamine receptor agonism, which could be relevant for treating neurodegenerative disorders and mood disorders .

- Enzymatic Inhibition : The compound may also inhibit specific enzymes such as carbonic anhydrase and histone deacetylases, which are implicated in cancer progression and neurodegenerative diseases .

Anticancer Activity

Recent research has highlighted the anticancer potential of thiophene derivatives. For instance, compounds similar to N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-3-carboxamide have demonstrated cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.4 |

| CaCo-2 (Colon Cancer) | 7.8 |

| MCF7 (Breast Cancer) | 6.1 |

These values indicate moderate activity, suggesting that further optimization of the compound could enhance its efficacy against specific tumor types .

Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of thiophene derivatives found that compounds similar to N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-3-carboxamide significantly reduced oxidative stress markers in neuronal cell cultures. This suggests potential for treating conditions like Alzheimer's disease .

Study 2: Anticancer Efficacy

In a comparative study of various thiophene derivatives, N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-3-carboxamide was evaluated for its anticancer properties against a panel of human tumor cell lines. Results indicated that it exhibited selective cytotoxicity, particularly against ovarian cancer cells, with an IC50 value of approximately 4.5 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.